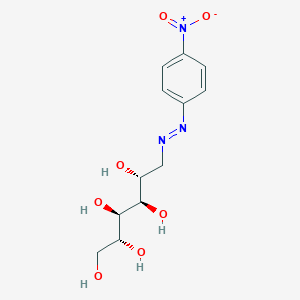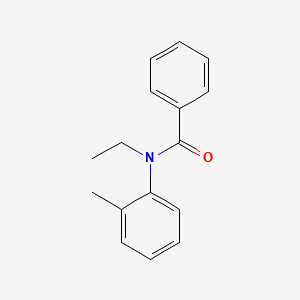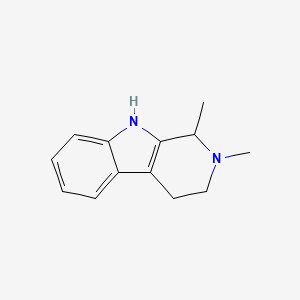
Leptocladine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leptocladine can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a β-carboline derivative with methyl iodide in the presence of a base to yield N-methyltetrahydroharman .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and analysis .
Analyse Chemischer Reaktionen
Types of Reactions: Leptocladine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the core structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions are typical
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced tetrahydro derivatives .
Wissenschaftliche Forschungsanwendungen
Leptocladine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying reaction mechanisms.
Biology: this compound’s biological activity makes it a subject of interest in pharmacological studies, particularly for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an analgesic or in the treatment of neurological disorders.
Industry: this compound is used in the development of new materials and as a chemical intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of leptocladine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to various physiological effects, including analgesia and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Leptocladine is unique among similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Tetrahydroharman: Shares a similar core structure but lacks the N-methyl group.
Harman: Another related alkaloid with a similar structure but different functional groups.
Tetrahydro-β-carboline: A broader class of compounds to which this compound belongs .
These compounds share some chemical and biological properties with this compound but differ in their specific activities and applications, highlighting this compound’s unique potential in various fields.
Eigenschaften
CAS-Nummer |
486-91-9 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
VENAANZHUCMOGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1C)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
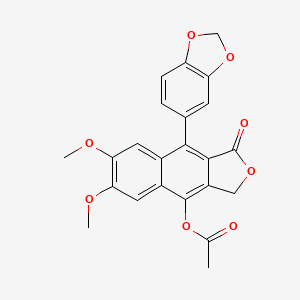
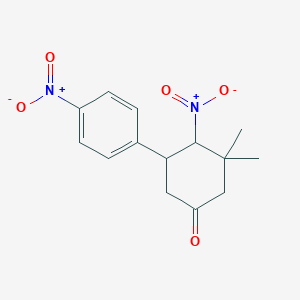
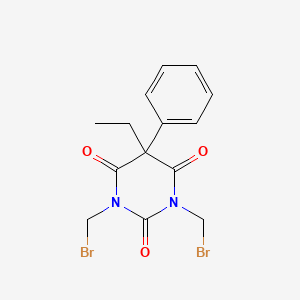
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
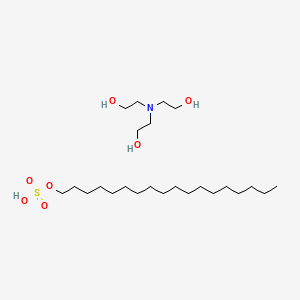
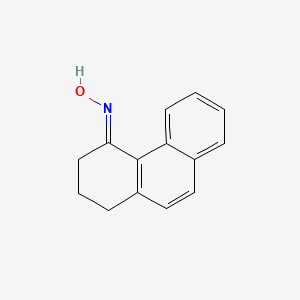
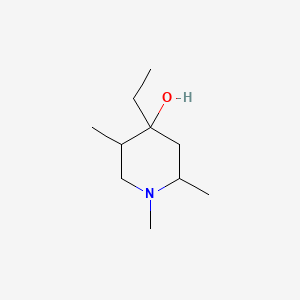

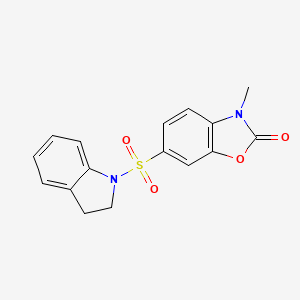
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
